molecular formula C11H17N3O3S B14820919 N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14820919
M. Wt: 271.34 g/mol
InChI Key: VKRQYSWGGUSHKS-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is an organic compound with a complex structure that includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[5-cyclopropyloxy-4-(dimethylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)9-6-11(13-18(3,15)16)12-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

VKRQYSWGGUSHKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps One common method includes the nucleophilic substitution reaction where a cyclopropoxy group is introduced to the pyridine ringThe final step involves the addition of the methanesulfonamide group through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, while the dimethylamino and methanesulfonamide groups contribute to its reactivity and potential biological activity .

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